molecular formula C18H17ClN2O3 B2356888 (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate CAS No. 1797770-13-8

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate

货号 B2356888
CAS 编号: 1797770-13-8
分子量: 344.8
InChI 键: YXLNLTVVFJGCCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate, also known as CPI-169, is a novel small-molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action has been extensively studied.

作用机制

The mechanism of action of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate involves the inhibition of the BET family of proteins, which bind to acetylated lysine residues on histones and regulate the expression of genes involved in cell proliferation, differentiation, and survival. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thus inhibiting their activity. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately leading to apoptosis and suppression of tumor growth.
Biochemical and Physiological Effects:
(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce apoptosis and inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.

实验室实验的优点和局限性

The advantages of using (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in lab experiments include its potency and specificity for BET proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, the limitations of using (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate include its limited solubility in water, which can make it difficult to administer in vivo, and the potential for off-target effects, which can affect the interpretation of experimental results.

未来方向

There are several future directions for the development and application of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more water-soluble analogs of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate for in vivo administration.
3. Investigation of the potential for combination therapy with (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate and other anticancer agents.
4. Investigation of the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in the treatment of other diseases, such as inflammatory disorders and neurological disorders.
5. Investigation of the role of BET proteins in cancer stem cells and the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in targeting these cells.
6. Investigation of the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in the treatment of drug-resistant cancers.
In conclusion, (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate is a promising small-molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its mechanism of action involves the inhibition of the BET family of proteins, which play a crucial role in the regulation of gene expression. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has several advantages for lab experiments, including its potency and specificity for BET proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, its limitations include its limited solubility in water and the potential for off-target effects. There are several future directions for the development and application of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate, including further optimization of the synthesis method, investigation of the potential for combination therapy, and investigation of the potential for (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate in the treatment of other diseases.

合成方法

The synthesis of (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate involves a multi-step process that includes the reaction of 1-cyclopropyl-3-oxopyrrolidine with methyl chloroformate, followed by the reaction of the resulting compound with 1-chloroisoquinoline-3-carboxylic acid. The final product is obtained after purification using column chromatography. The purity of the compound is determined using analytical techniques such as NMR and HPLC.

科学研究应用

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has shown promising results in preclinical studies as an anticancer agent. It has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in several types of cancer, and their inhibition has been shown to induce apoptosis and suppress tumor growth. (1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

属性

IUPAC Name

(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-17-14-4-2-1-3-12(14)8-15(20-17)18(23)24-10-11-7-16(22)21(9-11)13-5-6-13/h1-4,8,11,13H,5-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLNLTVVFJGCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)COC(=O)C3=CC4=CC=CC=C4C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl 1-chloroisoquinoline-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。